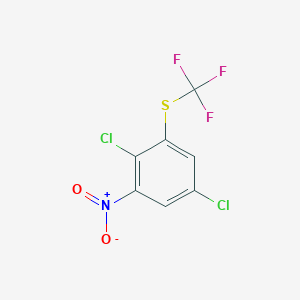

1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene

Description

1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene is a halogenated nitroaromatic compound featuring a benzene ring substituted with chlorine atoms at positions 1 and 4, a nitro group at position 6, and a trifluoromethylthio (-SCF₃) group at position 2.

Properties

Molecular Formula |

C7H2Cl2F3NO2S |

|---|---|

Molecular Weight |

292.06 g/mol |

IUPAC Name |

2,5-dichloro-1-nitro-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2Cl2F3NO2S/c8-3-1-4(13(14)15)6(9)5(2-3)16-7(10,11)12/h1-2H |

InChI Key |

MEGVCDRHEVTACN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)SC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Nitration of 1,4-Dichlorobenzene

The nitration of 1,4-dichlorobenzene is a well-established method to produce 1,4-dichloro-2-nitrobenzene , a key intermediate for further functionalization.

- The reaction is typically conducted by treating 1,4-dichlorobenzene with a nitrating mixture (nitric acid and sulfuric acid) at low temperatures (35–65 °C) to control regioselectivity and limit byproducts.

- The nitration proceeds with high yield and purity when temperature and acid ratios are optimized.

- For example, nitration at 20–33 °C for 2–6 hours with a molar ratio of 1,4-dichlorobenzene to nitric acid close to 1:1.1 yields crude 1,4-dichloro-2-nitrobenzene with purity above 95% and yields ranging from 84% to 98.5% after recrystallization and purification steps.

Process Optimization from Patents

- A Chinese patent (CN101700997A) describes a nitration method where meta-dichlorobenzene is nitrated under controlled temperature with careful addition of nitrating mixture to avoid excessive byproducts.

- The process includes cooling, controlled addition of nitrating acids, and isolation by crystallization and washing steps to achieve crude product purity of 95–99.6% and yields up to 98.5%.

- This intermediate is crucial as the nitro group activates the aromatic ring for subsequent nucleophilic substitution and trifluoromethylthio introduction.

Introduction of the Trifluoromethylthio Group (-SCF3)

Electrophilic Trifluoromethylation Reagents

- The trifluoromethylthio group is introduced using electrophilic trifluoromethylation reagents derived from hypervalent iodine chemistry.

- Reagents such as trifluoromethylbenziodoxolone derivatives have been developed to transfer the -SCF3 group under mild conditions, often in the presence of metal catalysts or fluoride sources.

- These reagents allow for selective trifluoromethylation of thiols, phenols, and aromatic compounds, including those bearing electron-withdrawing groups like nitro.

Mechanistic Insights

- The trifluoromethylthiolation involves generation of a trifluoromethyl radical or electrophilic species that reacts with the aromatic substrate.

- Radical pathways are supported by electron paramagnetic resonance (EPR) and Hammett analyses indicating a small negative charge development in the rate-determining step and formation of sulfonium intermediates.

- Zinc(II) salts and palladium catalysis have been employed to facilitate the transfer of the trifluoromethylthio group to aromatic rings, enhancing yields and selectivity.

Synthetic Routes to 1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene

General Strategy

- Starting from 1,4-dichloro-2-nitrobenzene , the trifluoromethylthio group is introduced at the 6-position (ortho to the nitro group) via electrophilic trifluoromethylthiolation.

- The reaction conditions require an appropriate trifluoromethylthiolation reagent, solvent (e.g., dichloromethane), and often a catalyst or additive to promote selective substitution.

Reported Preparation Method (Hypothetical Integration)

| Step | Reactants/Conditions | Description | Yield | Purity | Notes |

|---|---|---|---|---|---|

| 1 | 1,4-Dichlorobenzene + HNO3/H2SO4 (35-65 °C) | Nitration to 1,4-dichloro-2-nitrobenzene | 90-98% | >95% | Controlled temp to avoid over-nitration |

| 2 | 1,4-Dichloro-2-nitrobenzene + trifluoromethylbenziodoxolone reagent + Zn(II) catalyst | Electrophilic trifluoromethylthiolation at 6-position | 50-70% | >90% | Radical mechanism, requires inert atmosphere |

| 3 | Purification | Crystallization or chromatography | - | >98% | Final product isolation |

- The yields for trifluoromethylthiolation are moderate due to the sensitivity of the trifluoromethylthio group and competing side reactions.

- Reaction monitoring by $$^{19}F$$ NMR and chromatographic techniques is essential for optimization.

Analytical Data Supporting Preparation

- NMR Spectroscopy : $$^{1}H$$ NMR signals for chlorinated aromatic protons appear as singlets or doublets depending on substitution pattern; trifluoromethylthio group shows characteristic $$^{19}F$$ NMR signals around -35 to -40 ppm.

- Mass Spectrometry : Confirms molecular ion peaks consistent with the trifluoromethylthio and nitro substituents.

- Chromatography : Gas chromatography and HPLC used for purity assessment, typically showing >95% purity after purification.

- Elemental Analysis : Matches the theoretical composition of C, H, Cl, N, F, and S in the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as ammonia, leading to the formation of aniline derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group under hydrogenation conditions.

Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophiles: Ammonia, methoxide, and aqueous base are commonly used for substitution reactions.

Hydrogenation Catalysts: Palladium or platinum catalysts are used for the reduction of the nitro group.

Oxidizing Agents: Hydrogen peroxide or peracids are used for the oxidation of the trifluoromethylthio group.

Major Products Formed

Substitution Products: Aniline derivatives, phenol derivatives, and anisole derivatives.

Reduction Products: Amino derivatives such as 1,4-dichloroaniline.

Oxidation Products: Sulfoxides and sulfones.

Scientific Research Applications

1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to target molecules . These interactions can modulate biological pathways and lead to various biochemical effects .

Comparison with Similar Compounds

Key Compounds:

1,4-Dichloro-2-fluoro-6-nitrobenzene Substituents: Cl (1,4), F (2), NO₂ (6). Properties: The fluoro group (electron-withdrawing but less bulky than SCF₃) enhances reactivity in nucleophilic aromatic substitution (NAS) compared to methoxy derivatives .

1,5-Dichloro-3-Methoxy-2-nitrobenzene Substituents: Cl (1,5), OCH₃ (3), NO₂ (2). Properties: The methoxy group (electron-donating) reduces ring electrophilicity, directing reactions to specific positions. Used in R&D for dye and polymer synthesis .

2-Nitro-1,4-phenylenediamine Substituents: NH₂ (1,4), NO₂ (2). Properties: The amino groups increase solubility in polar solvents, contrasting with the hydrophobic trifluoromethylthio group in the target compound. Hazardous due to nitro and amine groups .

Data Table: Comparative Properties

Research Findings and Substituent Effects

- Electrophilicity : The trifluoromethylthio group (-SCF₃) in the target compound is more electron-withdrawing than -F or -OCH₃, making it highly reactive in NAS or cross-coupling reactions.

- Solubility: Halogen and nitro groups reduce solubility in polar solvents, whereas amino groups (as in 2-nitro-1,4-phenylenediamine) increase it .

- Toxicity : Nitro and chloro groups are associated with environmental persistence and toxicity. The -SCF₃ group may increase bioaccumulation risks compared to -OCH₃ .

Biological Activity

1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene (CAS No. 1803831-15-3) is an organic compound characterized by its complex structure, which includes multiple halogen and nitro groups. This compound has garnered attention due to its potential biological activities, including toxicity and carcinogenicity.

- Molecular Formula : C7H2Cl2F3NO2S

- Molecular Weight : 292.06 g/mol

- Physical State : Yellow solid, insoluble in water .

Biological Activity Overview

The biological activity of this compound is primarily associated with its toxicological effects and potential carcinogenic properties. Studies have indicated that this compound may induce various adverse health effects:

-

Toxicity :

- The compound exhibits hepatotoxic effects, as evidenced by a lowest observed adverse effect level (LOAEL) of 93 mg/kg body weight/day in male rats during a 13-week feeding study. This study highlighted liver, renal, hematological, and testicular toxicity .

- Methaemoglobinaemia has been observed in both subacute and chronic toxicity studies, indicating a risk of systemic health effects following repeated oral exposure .

-

Carcinogenicity :

- The International Agency for Research on Cancer (IARC) has classified this compound as "Possibly carcinogenic to humans" (Group 2B), based on sufficient evidence from animal studies showing tumor induction in the liver and kidneys of rodents upon long-term exposure .

- Genotoxic potential has been suggested through various in vitro studies, although results have been inconsistent regarding mutagenicity .

Case Studies and Experimental Data

Several studies have focused on the biological activity of similar compounds within the dichloronitrobenzene family, providing insights that may be applicable to this compound:

Toxicokinetics

The absorption characteristics of this compound suggest significant bioavailability:

Q & A

Basic Question: What are the recommended methodologies for synthesizing 1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene?

Answer:

Synthesis typically involves sequential functionalization of a benzene ring. A common approach is:

Nitration : Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Chlorination : Electrophilic chlorination (e.g., Cl₂/FeCl₃) at positions 1 and 3.

Trifluoromethylthio introduction : Use a nucleophilic substitution reaction with a trifluoromethylthiolating agent (e.g., AgSCF₃ or CuSCF₃) under inert atmosphere.

Validation : Monitor intermediates via TLC and confirm purity by GC-MS or HPLC .

Basic Question: How should researchers characterize this compound’s structural and electronic properties?

Answer:

Employ a combination of:

- Spectroscopy :

- ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for nitro and trifluoromethylthio groups).

- FT-IR to identify functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹).

- Mass Spectrometry (HRMS) for molecular ion confirmation.

- X-ray Crystallography (if crystalline) to resolve steric effects from bulky substituents .

Advanced Question: How do electronic effects of substituents influence its reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing nitro and trifluoromethylthio groups deactivate the benzene ring, reducing electrophilic substitution but enabling directed metalation. For example:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids under microwave irradiation (80°C, 2h) to target specific positions.

- SNAr Reactions : Activate the ring with Lewis acids (e.g., AlCl₃) for nucleophilic displacement at chlorine sites.

Note : DFT calculations (B3LYP/6-31G*) can predict regioselectivity .

Basic Question: What are the stability considerations for long-term storage?

Answer:

- Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation of the nitro group and hydrolysis of the trifluoromethylthio moiety.

- Avoid exposure to moisture; use desiccants like silica gel.

- Confirm stability via periodic HPLC analysis .

Advanced Question: How can researchers resolve contradictions in spectroscopic data for this compound?

Answer:

Contradictions (e.g., unexpected NMR splitting) may arise from:

- Dynamic effects : Rotational barriers in the trifluoromethylthio group. Use variable-temperature NMR to assess conformational changes.

- Impurity interference : Cross-validate with LC-MS to detect byproducts.

- Computational validation : Compare experimental IR/NMR with DFT-simulated spectra (Gaussian 16) .

Advanced Question: What degradation pathways are plausible under environmental conditions?

Answer:

Design experiments to study:

- Photolysis : Expose to UV light (254 nm) in aqueous acetonitrile; monitor via LC-MS for nitro group reduction or S-CF₃ cleavage.

- Microbial degradation : Use soil slurry assays with GC-MS to detect intermediates like chlorophenols.

Reference : Analogous nitroaromatic degradation mechanisms suggest reductive pathways dominate .

Basic Question: What in vitro assays are suitable for preliminary toxicity screening?

Answer:

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100.

- Cytotoxicity : MTT assay in human hepatocyte (HepG2) cultures.

- Oxidative Stress : Measure ROS production via DCFH-DA fluorescence.

Protocol : Include positive controls (e.g., 4-nitroquinoline oxide) .

Advanced Question: How can computational modeling predict its interactions with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., cytochrome P450 enzymes) to simulate binding affinities.

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes.

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Basic Question: What analytical techniques are optimal for quantifying trace impurities?

Answer:

- GC-MS with Headspace Sampling : Detect volatile byproducts (e.g., chlorobenzene derivatives).

- HPLC-DAD/ELSD : Resolve non-volatile impurities (e.g., nitroso intermediates).

- ICP-MS : Quantify heavy metal catalysts (e.g., residual Pd from cross-coupling) .

Advanced Question: How to design a study comparing its reactivity with analogous nitroaromatics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.